Haloperidol N-Oxide
Description
Significance of Haloperidol (B65202) N-Oxide as a Metabolite and Degradation Product
Haloperidol N-Oxide is recognized as a notable metabolite of Haloperidol. chemicalbook.com The biotransformation of Haloperidol in the body can lead to the formation of this N-oxide derivative. drugbank.com The enzymes involved in the metabolism of haloperidol include cytochrome P450 (CYP), particularly the CYP3A4 isoform, which is a major contributor to its oxidation. nih.gov While Haloperidol itself has negligible inhibitory effects on dopamine (B1211576) uptake, its metabolite this compound (HNO) also shows a negligible effect. nih.gov
Beyond its role as a metabolite, this compound is a prominent degradation product, especially under oxidative stress conditions. ijpsonline.com Forced degradation studies, which are crucial in pharmaceutical development for assessing the stability of a drug substance, have shown that Haloperidol is susceptible to oxidation, leading to the formation of this compound. mdpi.com This degradation can occur during manufacturing, storage, or even administration of the drug, highlighting the importance of monitoring its presence as an impurity in pharmaceutical formulations.
This compound exists as two geometric isomers: cis-Haloperidol N-Oxide and trans-Haloperidol N-Oxide. ijpsonline.com Research has indicated that the trans isomer is often formed more readily than the cis isomer. ijpsonline.com The identification and quantification of these isomers are important for comprehensive stability and impurity profiling of Haloperidol.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₃ClFNO₃ | allmpus.com |
| Molecular Weight | 391.86 g/mol | allmpus.com |
| CAS Number | 148406-51-3 | allmpus.com |
| Appearance | White Solid | niainnovation.in |
| Solubility | Soluble in Methanol (B129727) | allmpus.com |
Overview of Research Domains Pertaining to this compound
The scientific interest in this compound spans several key research domains, primarily driven by its relationship with the parent drug, Haloperidol.
Pharmaceutical Analysis and Quality Control: A significant area of research involves the development and validation of analytical methods to detect, separate, and quantify this compound in drug substances and formulations. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. ijpsonline.com These methods are essential for ensuring that the levels of this impurity remain within acceptable limits as defined by regulatory bodies.
Stability Studies and Degradation Pathway Elucidation: Pharmaceutical scientists investigate the conditions under which Haloperidol degrades to form this compound. mdpi.com These "forced degradation" studies involve exposing the drug to various stress conditions like oxidation, light, heat, and different pH levels to understand its degradation pathways and to develop stable formulations.
Synthesis and Characterization: The chemical synthesis of this compound is important for obtaining pure reference standards necessary for analytical method development and validation. acs.org Researchers also focus on the detailed characterization of its chemical structure and properties using various spectroscopic and chromatographic techniques.
| Technique | Details | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with UV detection is a common method for separation and quantification. | ijpsonline.com |
| Mass Spectrometry (MS) | Often coupled with HPLC (LC-MS) for identification and structural elucidation of degradation products. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZFGVWYVWUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473907 | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148406-51-3 | |
| Record name | Haloperidol N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Biogenesis of Haloperidol N Oxide
Chemical Synthesis Pathways and Derivatization
The chemical creation of Haloperidol (B65202) N-Oxide is achieved through several targeted oxidation methods.
The fundamental process for synthesizing Haloperidol N-Oxide is the oxidation of the tertiary nitrogen atom within the piperidine (B6355638) ring of the Haloperidol molecule. ijpsonline.com This reaction specifically targets the nitrogen, introducing an oxygen atom to form the N-oxide. This transformation is a well-documented pathway for producing N-oxides from tertiary amines. ijpsonline.com A variety of oxidizing agents can be employed to achieve this conversion. researchgate.netorganic-chemistry.org
One specific method for the synthesis of this compound involves the use of hydrogen peroxide in combination with acetic acid. biosynth.com This mixture generates peracetic acid in situ, a potent oxidizing agent capable of converting the haloperidol anion to its N-oxide form. biosynth.comgoogle.comorgsyn.org Studies on the oxidative degradation of haloperidol have utilized hydrogen peroxide solutions, sometimes at elevated temperatures, to induce the formation of N-oxide derivatives. ijpsonline.com The reaction between hydrogen peroxide and a lower alkanoic acid like acetic acid is a known method for producing N-oxides. google.com
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis, separation, and purification of this compound. biosynth.com Various HPLC methods have been developed to separate Haloperidol from its degradation products and metabolites, including the N-oxide. ijpsonline.commdpi.com
For instance, one method uses a C18 column with a mobile phase of methanol (B129727) and a phosphate (B84403) buffer (pH 9.8) for separation. mdpi.com Another validated method employs a HiQsil C18 column with a mobile phase consisting of acetonitrile (B52724), ammonium (B1175870) formate (B1220265) (pH 3.7), and triethylamine (B128534) (40:60:0.1 v/v/v), allowing for the successful separation of the cis and trans isomers of this compound from the parent drug. ijpsonline.com These chromatographic systems are essential for monitoring the progress of synthesis reactions and for conducting kinetic studies on the formation and degradation of the compound. nih.govscielo.br
Table 1: Selected HPLC Methods for this compound Analysis
| Column Type | Mobile Phase | Detection Wavelength | Application | Reference |
| Hypersil CPS5 | Acetonitrile (67%) and ammonium acetate (B1210297) (10 mM), pH 5.4 | 245 nm | Analysis of haloperidol and metabolites, including this compound (HNO) | nih.gov |
| HiQsil C18 | Acetonitrile, ammonium formate (10 mM, pH 3.7), triethylamine (40:60:0.1 v/v/v) | 246 nm | Separation of cis- and trans-Haloperidol N-Oxide from Haloperidol | ijpsonline.com |
| C18 | Methanol and potassium phosphate buffer (pH 9.8) (90:10 v/v) | 248 nm | Analysis of haloperidol and its degradation products, including this compound | mdpi.com |
The oxidation of the piperidine nitrogen in haloperidol leads to the formation of two geometric isomers: cis- and trans-Haloperidol N-Oxide. ijpsonline.comijpsonline.com These isomers have the same chemical formula but differ in the spatial arrangement of the substituents around the piperidine ring.
The trans-isomer is generally easier to form compared to the cis-isomer due to lower steric hindrance. ijpsonline.comijpsonline.com In the trans configuration, the substituents are located on opposite sides of the ring, which is a more stable arrangement. ijpsonline.com Research has shown that the trans-isomer can be formed readily at room temperature during oxidative stress studies, whereas the formation of the cis-isomer often requires additional energy, such as heating. ijpsonline.com Both isomers have been identified using tandem mass spectrometry, confirming that they have a molecular mass 16 atomic mass units higher than the parent haloperidol molecule, consistent with the addition of a single oxygen atom. ijpsonline.com
Enzymatic Formation Mechanisms
The biotransformation of haloperidol in the body is complex, involving several enzymatic pathways. While oxidation is a key metabolic route, the specific role of enzymes in forming this compound is not definitively established.
The Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4 and CYP2D6, are known to be heavily involved in the metabolism of haloperidol. drugbank.comresearchgate.netdrugbank.com These enzymes primarily catalyze oxidative N-dealkylation and the formation of pyridinium (B92312) metabolites. drugbank.comresearchgate.net The back-oxidation of reduced haloperidol to haloperidol is also mediated by CYP3A4. nih.gov
However, the direct formation of this compound via these primary CYP enzymes is less clear. In fact, one significant study that developed an HPLC method to analyze microsomal metabolic mixtures of haloperidol found that while other oxidative metabolites were present, this compound (HNO) was not detected as a metabolite in their in-vitro system. nih.gov This suggests that N-oxidation may not be a major metabolic pathway for haloperidol in human liver microsomes, or it may be catalyzed by other enzyme systems not as prevalent in the tested preparations, such as flavin-containing monooxygenase (FMO). researchgate.net
NADPH-Dependency of Enzymatic N-Oxide Formation
The enzymatic N-oxidation of xenobiotics, including tertiary amine drugs like haloperidol, is an oxidative metabolic process. This biotransformation is critically dependent on the presence of specific cofactors, primarily the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which provides the necessary reducing equivalents for the reaction. The enzymes responsible, such as Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs), utilize NADPH to activate molecular oxygen, which is then incorporated into the substrate.
Research on the metabolism of haloperidol using liver microsomal preparations has demonstrated a clear NADPH dependency for the formation of several of its metabolites. tandfonline.com Studies have confirmed that the formation of reduced haloperidol, p-fluorobenzoylpropionic acid, and 4-(4-chlorophenyl)-4-hydroxypiperidine is catalyzed by hepatic microsomes in an NADPH-dependent manner. tandfonline.comnih.gov However, under the specific conditions of these microsomal incubation studies, this compound was not detected as a metabolite. tandfonline.comnih.gov
Interestingly, these studies did identify the N-oxide of a haloperidol metabolite. It is proposed that haloperidol can first be converted to its 1,2,3,6-tetrahydropyridine (B147620) analogue (HTP), which is then further metabolized. tandfonline.com The formation of HTP N-oxide from HTP was found to be an enzymatic reaction that is also dependent on NADPH. tandfonline.com This highlights that while the direct N-oxidation of the parent haloperidol molecule to this compound was not observed in these specific in vitro systems, the enzymatic N-oxidation within the metabolic cascade of haloperidol is an NADPH-dependent process.
| Enzyme System Component | Function in N-Oxidation |
| NADPH | Provides reducing equivalents (electrons) to the monooxygenase enzyme. |
| Monooxygenase (FMO or CYP) | Binds the drug substrate and molecular oxygen. |
| Molecular Oxygen (O₂) | Serves as the source of the oxygen atom that is incorporated into the substrate. |
| NADPH-P450 Reductase | Transfers electrons from NADPH to Cytochrome P450 enzymes. acs.org |
Involvement of Flavin-Containing Monooxygenase (FMO) in N-Oxidation Pathways
The N-oxidation of many therapeutic agents containing a tertiary amine functional group is frequently catalyzed by the Flavin-Containing Monooxygenase (FMO) system. taylorandfrancis.com FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with FMO3 being the most abundant form in the adult human liver. aneskey.comucl.ac.uk These enzymes specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. taylorandfrancis.com The catalytic mechanism of FMOs involves the use of a flavin adenine dinucleotide (FAD) prosthetic group and NADPH as a cofactor. aneskey.com
The involvement of FMOs in the N-oxidation of other antipsychotic drugs is well-documented and provides a strong parallel for its role in haloperidol metabolism. For instance, the formation of the N-oxide metabolite of clozapine (B1669256) and olanzapine (B1677200) is known to be catalyzed by FMO3. taylorandfrancis.comresearchgate.net A key characteristic of FMOs is that, unlike CYP enzymes, they are generally not easily induced or inhibited by other drugs, making their metabolic contribution more predictable. aneskey.comucl.ac.uk However, both FMOs and CYPs can exhibit overlapping substrate specificities, which can complicate efforts to determine the precise contribution of each enzyme system to the N-oxidation of a specific drug in vivo. diva-portal.org
| Enzyme Family | Key Characteristics in Drug Metabolism |
| Flavin-Containing Monooxygenase (FMO) | Catalyzes ~1-2% of all metabolic reactions. aneskey.com Specializes in nucleophilic molecules (containing N, S, P). aneskey.com Resistant to induction and inhibition. aneskey.comucl.ac.uk Generally produces detoxified, polar metabolites. ucl.ac.uk |
| Cytochrome P450 (CYP) | Catalyzes ~75% of all metabolic reactions. aneskey.com Has a very broad range of possible substrates. aneskey.com Can be readily induced and inhibited, leading to drug-drug interactions. aneskey.com Can produce reactive, potentially toxic metabolites. ucl.ac.uk |
Metabolic Significance and Intermediacy of Haloperidol N Oxide
Haloperidol (B65202) N-Oxide within the Broader Haloperidol Metabolic Cascade
Haloperidol undergoes extensive biotransformation in the liver, resulting in a complex array of metabolites. The primary metabolic pathways include carbonyl reduction, oxidative N-dealkylation, and oxidation to pyridinium (B92312) species. nih.govresearchgate.net Within this metabolic cascade, Haloperidol N-Oxide (HNO) is formed through the N-oxidation of the piperidine (B6355638) nitrogen, a common biotransformation for alicyclic amines. researchgate.net
The major metabolic fate of haloperidol is its reduction to reduced haloperidol (RHAL), a reversible reaction that constitutes a significant portion of its disposition. clinpgx.orgnih.gov Another key pathway is the oxidative N-dealkylation, which cleaves the molecule to produce 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and p-fluorobenzoylpropionic acid (FBPA). clinpgx.orgdrugbank.com
Furthermore, haloperidol can be metabolized to potentially neurotoxic pyridinium metabolites, such as 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+). researchgate.netnih.gov This pathway involves intermediates like haloperidol 1,2,3,6-tetrahydropyridine (B147620) (HTP). nih.govnih.gov While metabolites like HPP+, HTP, and RHAL have been shown to be potent inhibitors of dopamine (B1211576) uptake, this compound has been found to possess a negligible inhibitory effect in this regard. nih.gov This suggests that N-oxidation serves as a distinct pathway that may alter the pharmacological profile of the parent compound.
Table 1: Major Metabolic Pathways of Haloperidol
| Metabolic Pathway | Key Metabolite(s) | Description |
|---|---|---|
| Carbonyl Reduction | Reduced Haloperidol (RHAL) | Reversible reduction of the butyrophenone (B1668137) carbonyl group to a carbinol. clinpgx.orgdrugbank.com |
| Oxidative N-dealkylation | CPHP and FBPA | Cleavage of the bond between the piperidine ring and the butyl chain. clinpgx.orgdrugbank.com |
| Oxidation to Pyridinium | HPP+ | A multi-step oxidation process leading to a quaternary pyridinium species. researchgate.netnih.gov |
| N-Oxidation | This compound (HNO) | Direct oxidation of the tertiary nitrogen atom on the piperidine ring. researchgate.netnih.gov |
| Glucuronidation | Haloperidol Glucuronide | Conjugation with glucuronic acid, a major route of elimination. clinpgx.orgdrugbank.com |
Role of Specific Cytochrome P450 Isoforms in this compound Interconversion
The metabolism of haloperidol is predominantly mediated by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved in its oxidative pathways. researchgate.net Studies using human liver microsomes and recombinant CYP enzymes have established that CYP3A4 is the major catalyst for the oxidative N-dealkylation of haloperidol and the back-oxidation of reduced haloperidol to its parent form. nih.govnih.govnih.gov
While the specific formation of this compound has not been as extensively detailed as other pathways, N-oxidation of xenobiotics is a well-established function of the CYP system. For instance, CYP3A4 is known to metabolize other drugs to their N-oxide metabolites. mdpi.com Given that CYP3A4, CYP3A5, and CYP3A7 are the primary enzymes responsible for the formation of other oxidative metabolites of haloperidol, such as the pyridinium species, it is highly probable that these isoforms are also involved in the N-oxidation of haloperidol. nih.govresearchgate.net
The CYP2D6 isoform also participates in haloperidol metabolism, particularly in the formation of the pyridinium metabolite HPP+ from the HTP intermediate and in N-dealkylation, although its role is considered less significant than that of CYP3A4. nih.govnih.govnih.gov The interconversion between haloperidol and reduced haloperidol is a critical aspect of its metabolism; the oxidation of reduced haloperidol back to haloperidol is catalyzed almost exclusively by CYP3A4. nih.govsemanticscholar.org
Table 2: Role of CYP Isoforms in Haloperidol Metabolism
| CYP Isoform | Metabolic Reaction Catalyzed | Significance |
|---|---|---|
| CYP3A4 | Oxidative N-dealkylation nih.govnih.gov | Major |
| Oxidation of Reduced Haloperidol to Haloperidol nih.govnih.gov | Major | |
| Formation of HTP and HPP+ nih.govnih.gov | Major | |
| CYP3A5 & CYP3A7 | Pyridinium metabolite formation nih.govresearchgate.net | Contributory |
| CYP2D6 | N-dealkylation nih.govnih.gov | Minor |
Enzymatic Reduction Pathways of N-Oxides to Parent Amines
The formation of an N-oxide metabolite is not necessarily a terminal step in a metabolic pathway. N-oxides can undergo enzymatic reduction back to the parent tertiary amine. This retro-reduction can effectively create a metabolic reservoir, potentially prolonging the presence of the parent drug in the body.
While specific enzymes responsible for the reduction of this compound back to haloperidol have not been fully characterized in available research, the reduction of N-oxides is a known metabolic process. This reduction can be mediated by various enzyme systems, including components of the Cytochrome P450 system and other reductases present in the liver and other tissues. For analytical purposes, the selective chemical reduction of N-oxides back to their parent amines is a common technique used for structural confirmation, often employing reagents like titanium chloride (TiCl₃). researchgate.net This demonstrates the chemical feasibility of the conversion. In a biological context, this reductive pathway would depend on the availability of specific enzymes and reducing cofactors like NADPH, which is essential for CYP-mediated reactions. nih.gov The potential for this compound to be converted back to haloperidol highlights the dynamic and reversible nature of drug metabolism.
Advanced Analytical Methodologies for Haloperidol N Oxide Characterization
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and quantification of Haloperidol (B65202) N-Oxide from complex matrices, including biological samples and degradation products. These techniques are pivotal for isolating the compound and its isomers, enabling further spectrometric analysis.
High-Performance Liquid Chromatography (HPLC) for Detection and Separation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of haloperidol and its related substances, including Haloperidol N-Oxide. lgcstandards.comacanthusresearch.comsigmaaldrich.com Various HPLC methods have been developed to effectively separate and quantify these compounds.
An isocratic HPLC system has been successfully used to analyze haloperidol and its potential metabolites. lgcstandards.com This system can separate this compound from the parent drug and other metabolites like reduced haloperidol and 4-(4-chlorophenyl)-4-hydroxypiperidine. lgcstandards.com Detection is typically achieved using a UV detector, with specific wavelengths optimized for the chromophores present in the molecules. For instance, while some metabolites are monitored at 220 nm, this compound and other related compounds are often detected at 245 nm, with a detection limit as low as 0.3 nmol/ml. lgcstandards.com
Stability-indicating HPLC methods have also been developed to monitor the degradation of haloperidol under various stress conditions, where this compound can be a degradation product. lgcstandards.com These methods are crucial for ensuring the quality and stability of pharmaceutical formulations.
Table 1: Example of HPLC Method Parameters for Haloperidol and Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | Hypersil CPS5 |
| Mobile Phase | Acetonitrile (B52724) (67%) and Ammonium (B1175870) Acetate (B1210297) (10 mM, pH 5.4) |
| Flow Rate | 1 ml/min |
| Detection | UV at 245 nm |
| Detection Limit | 0.3 nmol/ml |
Data sourced from an analysis of a microsomal metabolic mixture of haloperidol. lgcstandards.com
Gas Chromatography/Mass Spectrometry (GC/MS) Applications
While HPLC is more commonly cited for the analysis of this compound due to the compound's polarity and thermal lability, Gas Chromatography/Mass Spectrometry (GC/MS) has been a valuable tool for the determination of the parent compound, haloperidol, in biological fluids like plasma. ijpsonline.com The application of GC/MS for this compound is less direct. The N-oxide is a polar and non-volatile compound, which generally makes it unsuitable for direct GC/MS analysis without derivatization.
For the analysis of haloperidol itself, GC/MS methods have been developed that utilize fused silica (B1680970), bonded-phase capillary columns combined with chemical ionization. ijpsonline.com These methods offer high sensitivity and selectivity, with detection limits in the low ng/ml range. ijpsonline.com While specific experimental GC/MS methods for this compound are not extensively documented in the literature, predictive models of GC/MS spectra for derivatized haloperidol can serve as a guide for potential future method development.
Specific Column Chemistries and Mobile Phase Optimization for Isomer Separation
The separation of the geometric isomers of this compound, namely the cis and trans isomers, is a significant analytical challenge that can be addressed through careful optimization of HPLC conditions. The choice of column chemistry and mobile phase composition is critical for achieving the necessary resolution between these isomers.
Reverse-phase columns, particularly those with a C18 stationary phase, are frequently employed for the separation of haloperidol and its degradation products. lgcstandards.comresearchgate.net For instance, a HiQ sil C18 column (250 mm × 4.6 mm, 5 µm) has been successfully used to separate trans-haloperidol N-oxide and cis-haloperidol N-oxide. lgcstandards.comresearchgate.net
The mobile phase composition is meticulously optimized to achieve separation. A common mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium formate (B1220265), with the pH adjusted to a specific value. lgcstandards.com The addition of a small amount of an amine modifier, like triethylamine (B128534), can improve peak shape and resolution by masking residual silanol (B1196071) groups on the silica-based stationary phase. lgcstandards.com One effective mobile phase for isomer separation is a mixture of acetonitrile, ammonium formate (10 mM, pH adjusted to 3.7 with formic acid), and triethylamine in a ratio of 40:60:0.1 (v/v/v). lgcstandards.comresearchgate.net
Table 2: Optimized HPLC Conditions for Isomer Separation of this compound
| Parameter | Condition |
|---|---|
| Column | HiQ sil C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium Formate (10 mM, pH 3.7):Triethylamine (40:60:0.1 v/v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 246 nm |
This method was used to separate the cis and trans isomers of this compound formed under oxidative stress conditions. lgcstandards.comresearchgate.net
Spectrometric Identification and Structural Elucidation
Spectrometric techniques are indispensable for the definitive identification and structural characterization of this compound and its isomers. Mass spectrometry, in particular, provides detailed information about the molecular weight and fragmentation patterns of the compound.
Tandem Mass Spectrometry (MS/MS) for Isomer Identification and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of drug metabolites and degradation products. In the case of this compound, MS/MS has been instrumental in identifying its cis and trans isomers. lgcstandards.com When haloperidol is subjected to oxidative stress, it can degrade to form these two isomers. lgcstandards.com
The identification process involves separating the isomers using HPLC and then introducing them into the mass spectrometer. The protonated molecules of both the cis and trans isomers of this compound appear at an m/z value of 392. lgcstandards.com By inducing fragmentation of this precursor ion, characteristic product ions are generated. The fragmentation pattern of the N-oxide isomers often shows similarities to that of the parent haloperidol molecule, with key fragments appearing at m/z 165 and 122. lgcstandards.com The formation of these fragments is a result of specific cleavages within the molecular structure, providing strong evidence for the identification of the compound as a this compound. lgcstandards.com The differentiation between the cis and trans isomers is often based on their chromatographic retention times and the conditions under which they are formed, with the trans isomer generally being the more thermodynamically stable and readily formed product. lgcstandards.com
Table 3: Key Mass Spectrometric Data for Haloperidol and this compound Isomers
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|
| Haloperidol | 376.1 | 165, 122.9, 95.1 |
| cis-Haloperidol N-Oxide | 392 | 165, 122 |
| trans-Haloperidol N-Oxide | 392 | 165, 122 |
Data obtained from LC-MS/MS analysis. lgcstandards.com
Application of Deuterium-Labeled this compound as a Tracer in Research
The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis using mass spectrometry. Deuterium-labeled compounds, in particular, are frequently used to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in instrument response.
While specific research explicitly detailing the use of deuterium-labeled this compound as a tracer is not widely published, the principles of its application are well-established. A synthesized deuterium-labeled this compound would serve as an ideal internal standard for the quantification of the unlabeled analyte in biological matrices. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation in the mass spectrometer. The mass difference due to the deuterium (B1214612) atoms allows the instrument to distinguish between the analyte and the internal standard.
The synthesis of deuterium-labeled compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by metals or acids/bases. The stability of the deuterium label is a critical consideration; the labels must be placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis.
Method Development and Validation for Research and Quality Control Applications
The development and validation of analytical methods are critical for the accurate quantification and characterization of this compound in research and quality control (QC) settings. These methods ensure the reliability, consistency, and specificity of results, which is essential for monitoring impurities in the active pharmaceutical ingredient (API) Haloperidol. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, with various methods developed to ensure the separation and quantification of Haloperidol from its related substances, including the N-Oxide form.
Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical procedure is suitable for its intended purpose. ijpsonline.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.comscielo.br
For instance, a stability-indicating HPLC method was developed to separate Haloperidol from its degradation products, which include cis- and trans-Haloperidol N-Oxide. ijpsonline.com The specificity of such methods is demonstrated by the effective separation of the main compound from its impurities, with peak purity values calculated by data acquisition software. ijpsonline.com Linearity is typically established across a concentration range, for example, from 10-110 µg/ml, by analyzing multiple concentration levels. ijpsonline.com
The development process often involves optimizing chromatographic conditions. This includes selecting an appropriate column, such as a C18 column, and refining the mobile phase composition. ijpsonline.comnih.gov One optimized method utilized an isocratic elution with a mobile phase consisting of acetonitrile (ACN), ammonium formate buffer (pH 3.7), and triethylamine in a 40:60:0.1 (v/v/v) ratio. ijpsonline.com Another approach used a gradient profile with a 100-mM formate buffer (pH 3.8) and acetonitrile. nih.gov The robustness of these methods is tested by intentionally varying parameters like flow rate, temperature, and mobile phase pH to ensure the method remains reliable under slightly different conditions. nih.gov
The findings from these validated methods are crucial for QC applications during the commercial production of Haloperidol and for supporting Abbreviated New Drug Application (ANDA) submissions. synzeal.com
Table 1: Example of HPLC Method Validation Parameters for Haloperidol and Related Compounds
| Validation Parameter | Specification/Range | Finding |
|---|---|---|
| Linearity Range | 1-50 µg/mL | Correlation Coefficient (R²) of 0.999 mdpi.com |
| 10-110 µg/mL | Average peak area computed from triplicate injections at five concentration levels ijpsonline.com | |
| Limit of Detection (LOD) | N/A | 0.31 µg/mL mdpi.com |
| Limit of Quantification (LOQ) | N/A | 0.95 µg/mL mdpi.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99% - 100% mdpi.com |
| Precision (RSD) | ≤ 2% | < 2% mdpi.com |
The development and availability of high-purity reference standards for this compound are fundamental prerequisites for any analytical method development and validation. synzeal.com These standards serve as a benchmark against which samples of unknown concentration or purity are compared, ensuring the accuracy and traceability of analytical results.
This compound reference standards are used in several key analytical applications:
Method Development and Validation: To establish and verify the performance of analytical methods like HPLC. synzeal.com
Quality Control (QC): For routine testing of Haloperidol API and finished products to ensure they meet purity specifications. synzeal.comaxios-research.com
Stability Studies: To identify and quantify impurities that may form during the storage of the drug product. axios-research.com
Identification of Unknowns: To help identify unknown impurity peaks observed during chromatographic analysis. axios-research.com
Certified reference materials are available from various suppliers and come with a comprehensive Certificate of Analysis (COA). axios-research.comlgcstandards.com The COA provides detailed characterization data, confirming the identity and purity of the standard, which is compliant with regulatory guidelines. synzeal.comaxios-research.com The synthesis of this compound for use as a reference standard involves the controlled oxidation of the tertiary amine in the piperidine (B6355638) ring of the Haloperidol molecule. This reaction is highly regioselective, as the piperidine nitrogen is the sole tertiary amine available for N-oxidation. Both cis and trans isomers of this compound can be produced. ijpsonline.compharmaceresearch.com
The availability of these well-characterized standards, including isotopically labeled versions like Haloperidol-d4 N-Oxide, is essential for pharmaceutical research and regulatory compliance. axios-research.comtlcstandards.com
Table 2: Chemical Identifiers for this compound Reference Standards
| Identifier | Value |
|---|---|
| Chemical Name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone synzeal.compharmaffiliates.com |
| CAS Number | 148406-51-3 (for cis/trans mixture) synzeal.comaxios-research.compharmaffiliates.comepa.govallmpus.com |
| 150214-94-1 (for cis-isomer) pharmaceresearch.comallmpus.com | |
| 150214-93-0 (for trans-isomer) tlcstandards.com | |
| Molecular Formula | C₂₁H₂₃ClFNO₃ axios-research.compharmaceresearch.compharmaffiliates.comallmpus.comnih.gov |
| Molecular Weight | 391.86 g/mol pharmaffiliates.comallmpus.comnih.gov |
| Synonyms | cis/trans-Haloperidol N-Oxide, 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-hydroxypiperidine 1-oxide pharmaffiliates.com |
Preclinical and in Vitro Research on Haloperidol N Oxide
Degradation and Stability Studies under Controlled Conditions
Under conditions of oxidative stress, haloperidol (B65202) degrades to form two primary products. nih.govnih.gov These have been identified as geometric isomers: trans-haloperidol N-oxide and cis-haloperidol N-oxide. nih.govnih.gov The formation of these N-oxides involves the addition of an oxygen atom to the nitrogen in the piperidine (B6355638) ring of the haloperidol molecule, resulting in a molecular mass of 392, which is 16 atomic mass units higher than the parent compound. nih.gov
Studies have shown that the formation of these isomers is dependent on the specific oxidative conditions. For instance, when subjected to 15% hydrogen peroxide at room temperature for 48 hours, only a single degradation product, identified as trans-haloperidol N-oxide (Dp-1), is formed. nih.govnih.gov To induce the formation of the second isomer, more forceful conditions are required, such as heating with 15% hydrogen peroxide at 70°C for several hours. nih.govnih.gov Under these elevated temperature conditions, cis-haloperidol N-oxide (Dp-2) is also produced. nih.govnih.gov
The peak area for the trans-isomer is significantly higher than that of the cis-isomer, indicating that the trans-form is more readily formed. nih.gov This is attributed to sterics, as the substituents in the trans-isomer are located on opposite sides of the ring, presenting less steric hindrance compared to the cis-isomer, where the substituents are on the same side. nih.govnih.gov
Table 1: Formation of Haloperidol N-Oxide Isomers under Oxidative Stress
In contrast to its susceptibility to oxidative degradation, haloperidol demonstrates considerable stability under other stress conditions as specified by the International Conference on Harmonization (ICH) guidelines. nih.govnih.gov Studies have shown that haloperidol remains stable when subjected to hydrolytic (acidic, basic, and neutral), thermal, and photolytic stress. nih.govnih.gov
Specifically, forced degradation studies involving exposure to 1 N HCl and 1 N NaOH, even with heating at 70°C, did not result in the degradation of haloperidol. nih.gov Similarly, exposure to water at room temperature and at 70°C (neutral hydrolysis) did not affect the drug's stability. nih.gov In the solid state, haloperidol powder has been shown to be resilient against dry-heat and photolytic stress. When exposed to light amounting to 1.2 million lux hours and near ultraviolet energy of 200 Wh/m², the drug solution also showed no significant degradation. nih.gov
While some studies have noted degradation of haloperidol under more extreme acidic and alkaline environments, these conditions did not lead to the formation of this compound. semanticscholar.orgca.gov The formation of the N-oxide is specifically linked to oxidative pathways.
Enzymatic Interactions of this compound
The interaction of this compound with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism, has been investigated primarily through computational, or in silico, methods. These predictive studies suggest that both cis- and trans-haloperidol N-oxide may act as inhibitors of specific CYP450 isoforms. nih.gov The primary isoforms predicted to be inhibited by these N-oxide degradation products are CYP2C19, CYP2C9, and CYP3A4. nih.gov This is in contrast to the parent drug, haloperidol, which is predicted to inhibit CYP2D6 and CYP3A4. nih.gov
It is important to note that these findings are based on computational predictions and await confirmation from direct in vitro experimental studies using isolated this compound.
Table 2: Predicted Inhibition of Cytochrome P450 Isoforms
Role as a Model Compound in Understanding Haloperidol Metabolism
The metabolism of haloperidol is complex, involving pathways such as reduction, N-dealkylation, and glucuronidation. nih.gov While this compound has been identified as a metabolite, research literature does not indicate its use as a model compound to study the broader metabolic pathways of haloperidol. nih.govnih.gov Metabolic studies tend to focus on other key metabolites, such as reduced haloperidol, to understand the biotransformation of the parent drug. nih.gov
Investigation of this compound in Animal Models
There is a notable lack of research investigating the effects of this compound directly in animal models. Preclinical animal studies have predominantly focused on the pharmacological and toxicological profile of the parent compound, haloperidol. news-medical.netsolvobiotech.com However, one in vitro study using rat brain slices investigated the effects of various haloperidol metabolites, including this compound (referred to as HNO). The study found that this compound, along with haloperidol itself, possesses a negligible inhibitory effect on the uptake of dopamine (B1211576) and noradrenaline in rat striatal and hippocampus slices.
Future Directions in Haloperidol N Oxide Research
Exploration of Undiscovered Metabolic Pathways and Intermediates
The metabolism of haloperidol (B65202) is extensive, primarily occurring in the liver through glucuronidation, reduction, and oxidation. clinpgx.org The oxidative pathways, which account for 15-30% of its metabolism, lead to various products, including Haloperidol N-Oxide. clinpgx.org However, the subsequent metabolic fate of this compound is not well-documented. Future research should focus on identifying further downstream metabolites and reactive intermediates that may be formed.
The biotransformation of nitrogen-containing heterocyclic compounds like the piperidine (B6355638) moiety in haloperidol can involve several reactions, including N-oxidation, oxidative N-dealkylation, and ring opening. researchgate.net It is plausible that this compound is not an end-stage metabolite but rather an intermediate in a more complex metabolic cascade. Studies have shown that other haloperidol metabolites, such as its tetrahydropyridine (B1245486) analogue (HTP), are further metabolized to various products, including an N-oxide (HTP N-oxide). nih.gov This suggests that N-oxide metabolites within the haloperidol metabolic scheme can be subject to further biotransformation.
Research efforts could employ advanced techniques like high-resolution mass spectrometry with stable isotope labeling to trace the fate of this compound in human liver microsomes and other in vitro systems. The identification of novel metabolites is crucial, as they may possess unique biological activities or contribute to the interindividual variability observed in patient response to haloperidol. researchgate.net Furthermore, the generation of reactive intermediates during the metabolism of cyclic tertiary amines is a known phenomenon that can lead to bioactivation and potential toxicity. researchgate.net Investigating whether this compound can be converted into such reactive species, like iminium ions, is a critical area for future toxicological studies. researchgate.net
Table 1: Known Major Metabolic Pathways of Haloperidol
| Metabolic Pathway | Percentage of Metabolism (approx.) | Key Enzymes Involved | Resulting Metabolites |
| Glucuronidation | 50-60% | UGT2B7, UGT1A9, UGT1A4 | Haloperidol glucuronide |
| Reduction | 25% | CYP3A4 | Reduced haloperidol (RHAL) |
| Oxidative N-dealkylation | 15-30% (shared with oxidation) | CYP3A4, CYP2D6 | CPHP and FBPA |
| Oxidation to Pyridinium (B92312) | 15-30% (shared with N-dealkylation) | CYP3A4/3A5 | Haloperidol pyridinium (HPP+) |
This table summarizes the primary metabolic routes of the parent drug, haloperidol, highlighting the context in which this compound is formed and suggesting areas for exploring its subsequent metabolism.
Development of Novel Analytical Techniques for Enhanced Detection and Quantitation
Accurate detection and quantification of drug metabolites are essential for pharmacokinetic and toxicokinetic studies. While various analytical methods exist for haloperidol, specific, highly sensitive, and rapid techniques for this compound are less developed. scielo.brresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common approach. mdpi.com
Future developments should aim to overcome the limitations of current methods, such as complex sample preparation and insufficient sensitivity for detecting trace amounts in biological matrices. Innovations in this area could include:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers superior resolution, speed, and sensitivity, allowing for the quantification of low-concentration metabolites from small sample volumes.
Molecularly Imprinted Polymers (MIPs): The development of MIPs specifically designed to bind this compound could enable highly selective solid-phase extraction. nih.gov A method using magnetite-molecularly imprinted polymers has already shown promise for the parent drug, achieving a limit of detection of 2.25 µg/L. nih.gov
Advanced Chromatographic Columns: The use of non-porous silica (B1680970) or monolithic silica columns could facilitate faster analysis times compared to traditional C18-based columns. mdpi.comsemanticscholar.org
Green Analytical Chemistry: Developing methods that use less hazardous solvents, such as novel mobile phases, would reduce the environmental impact of analysis. mdpi.com
The validation of these new methods according to international guidelines, such as those from the ICH, will be crucial to ensure their linearity, precision, accuracy, and robustness for reliable application in clinical and research settings. scielo.brscielo.br
Table 2: Comparison of Analytical Techniques for Haloperidol and its Metabolites
| Technique | Typical Limit of Detection (LOD) / Quantification (LOQ) | Advantages | Potential Future Enhancements for N-Oxide Detection |
| HPLC-UV | LOD: 0.045 µg/mL; LOQ: 0.135 µg/mL scielo.br | Widely available, robust | Coupling with more sensitive detectors (e.g., DAD, MS) |
| HPTLC | LOD: 0.89 ng/µL; LOQ: 2.71 ng/µL nih.gov | High throughput, low cost | Improved densitometers for higher sensitivity |
| LC-MS/MS | ~1 ng/mL semanticscholar.org | High selectivity and sensitivity | Miniaturization, development of specific precursor/product ion pairs for N-Oxide |
| MIP-HPLC | LOD: 2.25 µg/L; LOQ: 7.50 µg/L nih.gov | Excellent selectivity and preconcentration | Synthesis of MIPs with specific cavities for this compound |
Advanced In Vitro and Preclinical Studies to Further Elucidate Biological Roles
The biological activity of this compound is largely unexplored. In vitro studies have shown that, unlike other metabolites such as reduced haloperidol or the pyridinium species, this compound has a negligible inhibitory effect on dopamine (B1211576) uptake. nih.gov This finding suggests that it may not directly contribute to the antipsychotic or extrapyramidal side effects of the parent drug through this specific mechanism.
However, this does not preclude other biological activities. Future in vitro studies are warranted to screen this compound against a broad panel of receptors, enzymes, and transporters to identify any potential off-target effects. For instance, studies could investigate its interaction with sigma receptors, for which the parent compound and its reduced metabolite show affinity. acs.org Additionally, its potential to induce oxidative stress, a mechanism implicated in haloperidol's cytotoxicity, could be evaluated in neuronal cell models like PC-12 cells. vt.eduresearchgate.net
Preclinical animal models, such as those used to study haloperidol-induced tardive dyskinesia or catalepsy in rats and mice, could be adapted to investigate the specific contribution of this compound. researchgate.netnih.govresearchgate.netbmrat.org By administering the isolated metabolite, researchers could determine if it ameliorates, exacerbates, or has no effect on the motor side effects associated with chronic haloperidol treatment. Furthermore, given the interest in the role of nitric oxide in the effects of haloperidol, studies could explore if the N-oxide metabolite modulates the nitric oxide synthase system. researchgate.netnih.gov
Investigation of Stereoisomeric Differences in Biological Contexts
Stereochemistry is a critical factor in pharmacology, as different stereoisomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. researchgate.netpatsnap.com While haloperidol itself is achiral, its metabolism can introduce chiral centers. The most well-known example is reduced haloperidol, where the ketone is reduced to a secondary alcohol, creating a chiral carbon. tandfonline.com Studies have demonstrated that the enantiomers of reduced haloperidol have different biological activities; for example, the S-enantiomer is a more potent inhibitor of the enzyme CYP2D6 than the R-enantiomer. tandfonline.com
The formation of this compound introduces a stereogenic center at the nitrogen atom of the piperidine ring, making it chiral. This could result in the formation of two stable enantiomers (R and S) in vivo. To date, the stereoselective formation and disposition of this compound have not been investigated.
Future research in this area should focus on:
Chiral Synthesis and Separation: Developing methods to synthesize the individual enantiomers of this compound or to separate the racemic mixture produced metabolically. This would likely involve chiral chromatography techniques.
Stereoselective Metabolism: Investigating whether the formation of this compound from haloperidol is catalyzed by cytochrome P450 enzymes in a stereoselective manner.
Differential Biological Activity: Evaluating the purified enantiomers in in vitro and preclinical models to determine if they differ in their biological activity, receptor binding profiles, or toxicological effects.
Q & A
Q. What is Haloperidol N-Oxide, and how is it structurally distinguished from Haloperidol?
this compound is a pharmacopoeial impurity of Haloperidol, characterized by the addition of an oxygen atom to the piperidine nitrogen, forming an N-oxide group. Its chemical structure is 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-hydroxypiperidine 1-oxide (CAS: 148406-51-3, molecular formula: C₂₁H₂₃ClFNO₃, molecular weight: 391.86). Differentiation from Haloperidol requires advanced spectroscopic techniques like NMR or high-resolution mass spectrometry to confirm the N-oxide moiety .
Q. How is this compound synthesized, and what are common sources in pharmaceutical formulations?
this compound is typically generated as a degradation product or process-related impurity during Haloperidol synthesis. It arises from oxidation reactions under specific conditions (e.g., exposure to peroxides or light). Researchers should employ controlled oxidation experiments (e.g., using hydrogen peroxide) and monitor reaction pathways via HPLC to track its formation .
Q. What analytical methods are recommended for detecting this compound in drug products?
Reverse-phase liquid chromatography (LC) with UV detection is widely used. For example, a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) with gradient elution can resolve this compound from other impurities. Method validation should include specificity, linearity (e.g., 0.1–1.5 µg/mL), and precision studies per ICH guidelines .
Advanced Research Questions
Q. How can chemometric approaches optimize the detection of this compound in stability-indicating assays?
Chemometric tools like dual experimental designs (e.g., combined mixture I-optimal and response surface historical data designs) enhance chromatographic separation of this compound from co-eluting impurities. These methods optimize variables such as mobile phase pH, column temperature, and flow rate to achieve resolution >2.0 for all peaks .
Q. What experimental design strategies are effective for studying this compound formation under stress conditions?
A 3² factorial design is suitable for evaluating factors influencing oxidation (e.g., temperature, oxidizer concentration). For example, varying polymer-to-drug (PVPk30:Haloperidol) and surfactant-to-drug (Poloxamer 407:Haloperidol) ratios can model particle size and dissolution kinetics, which correlate with impurity generation .
Q. How do researchers address contradictions in this compound pharmacokinetic data across studies?
Discrepancies in bioavailability or tissue distribution may arise from differences in analytical sensitivity (e.g., LC-MS vs. UV detection) or sample preparation. A population pharmacokinetic analysis, as used in postmortem brain tissue studies, can model variability by incorporating covariates like sample matrix effects and degradation timelines .
Q. What are the pharmacological implications of this compound in preclinical models?
While this compound is primarily studied as an impurity, its potential bioactivity requires evaluation in receptor-binding assays (e.g., dopamine D2 receptor affinity). In vivo studies should follow NIH preclinical guidelines, including rigorous statistical analysis (e.g., ANOVA with Tukey post-test) and adherence to ethical protocols for animal models .
Methodological Guidance
Q. How should researchers formulate hypotheses about this compound’s role in drug stability?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "Oxidative stress during storage increases this compound levels, reducing therapeutic efficacy." Validate via accelerated stability studies (40°C/75% RH) and correlate impurity levels with dissolution profile changes .
Q. What statistical methods are appropriate for analyzing this compound data in multivariate studies?
Multivariate regression or principal component analysis (PCA) can identify critical factors in impurity formation. For example, PCA of particle size, zeta potential, and dissolution data from factorial designs reveals interactions between formulation variables and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
